molecular formula C17H22N6O4 B2657689 N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2034516-96-4

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide

Cat. No.: B2657689
CAS No.: 2034516-96-4
M. Wt: 374.401
InChI Key: ILVZYSYYLFJJAC-UHFFFAOYSA-N
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Description

This compound is a derivative of 1,3,5-triazine, which is a class of compounds known for their biological activity . They exhibit antimalarial, antimicrobial, anti-cancer, and anti-viral activities . The presence of the morpholino group and methoxy group could potentially influence these properties.


Synthesis Analysis

While the specific synthesis for this compound isn’t available, similar 1,3,5-triazine derivatives have been synthesized by replacing chloride ions in cyanuric chloride . The process involves using microwave irradiation or conventional methods .


Chemical Reactions Analysis

The reactivity of this compound could be influenced by the electron-donating morpholino and methoxy groups, which could decrease the positivity of the triazine ring and affect its reactivity .

Scientific Research Applications

Anti-inflammatory and Analgesic Agents

Research has shown the synthesis of novel heterocyclic compounds derived from similar chemical structures, demonstrating significant anti-inflammatory and analgesic activities. These compounds were found to inhibit cyclooxygenase (COX) enzymes selectively, with some showing high COX-2 selectivity indices and promising analgesic and anti-inflammatory effects in models compared to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activities

Several studies have synthesized compounds related to the chemical structure of interest, demonstrating antimicrobial activities. These include novel 1,2,4-triazole derivatives showing good to moderate activities against various microorganisms, suggesting potential applications in treating infections caused by bacteria and fungi (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Imaging Agents for Parkinson's Disease

The synthesis of [11C]HG-10-102-01, a compound structurally similar to the one of interest, has been explored as a potential PET imaging agent for the LRRK2 enzyme in Parkinson's disease. This research underscores the application of such compounds in developing diagnostic tools for neurodegenerative diseases (Wang, Gao, Xu, & Zheng, 2017).

Anticancer Agents

Compounds with a similar chemical structure have been investigated for their cytotoxic activities against cancer cell lines. Such research is pivotal for the development of new anticancer agents, offering insights into the therapeutic potential of these compounds in oncology (Bu, Deady, & Denny, 2000).

Gastrokinetic Agents

The development of novel benzamides as selective and potent gastrokinetic agents highlights another application. These compounds, including morpholine derivatives, have shown significant in vivo gastric emptying activity, indicating potential use in gastrointestinal motility disorders (Kato, Morie, Harada, Yoshida, & Matsumoto, 1992).

Future Directions

The future research directions could involve exploring the biological activity of this compound, given the known activities of similar 1,3,5-triazine derivatives . This could include testing its potential antimicrobial, antiviral, or anticancer properties.

Properties

IUPAC Name

N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O4/c1-25-17-20-13(19-16(21-17)23-6-8-26-9-7-23)10-18-15(24)14-11-4-2-3-5-12(11)27-22-14/h2-10H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVZYSYYLFJJAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=NOC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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